molecular formula C20H31N3O2 B2657329 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea CAS No. 1210193-70-6

1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea

Cat. No.: B2657329
CAS No.: 1210193-70-6
M. Wt: 345.487
InChI Key: XQVUMLKSMUWLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is a synthetic organic compound designed for advanced pharmacological and neuroscience research. This urea derivative incorporates a phenylmorpholine scaffold, a structural motif found in compounds with significant biological activity and research interest. The morpholine ring is a common feature in many molecules investigated for their interactions with the central nervous system . Specifically, phenylmorpholine analogues have been the subject of patent filings, indicating their researched potential as modulators of biological targets . The structural design of this compound, featuring both a lipophilic cyclohexyl group and a phenylmorpholine moiety connected by a urea linker, suggests its potential utility in studying receptor-ligand interactions and signal transduction pathways. Researchers may employ this compound as a chemical tool or a building block in medicinal chemistry programs aimed at developing novel probes for neurological targets. As with many piperazine and morpholine-based compounds, its primary research value lies in its potential to help elucidate complex biological processes and identify new mechanisms of action . This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c24-20(22-18-10-5-2-6-11-18)21-12-7-13-23-14-15-25-19(16-23)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVUMLKSMUWLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea typically involves the following steps:

    Formation of the phenylmorpholine intermediate: This step involves the reaction of phenylamine with morpholine under appropriate conditions to form 2-phenylmorpholine.

    Alkylation: The phenylmorpholine intermediate is then alkylated with a suitable alkylating agent to introduce the propyl group, resulting in 3-(2-phenylmorpholin-4-yl)propylamine.

    Urea formation: Finally, the 3-(2-phenylmorpholin-4-yl)propylamine is reacted with cyclohexyl isocyanate to form 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted urea derivatives with different nucleophilic groups.

Scientific Research Applications

1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Cyclohexyl vs. Dodecyl Groups : CDU (1-cyclohexyl-3-dodecyl urea) replaces the morpholine-phenyl group with a long dodecyl chain, enhancing lipophilicity. This modification is critical for sEH inhibition, as alkyl chains improve membrane penetration and target engagement .
  • Morpholine vs.

Multitarget Potential

  • The bis-urea derivative in contains dual morpholinylpropyl chains, enabling interactions with multiple targets (e.g., kinases or GPCRs due to morpholine’s affinity for oxygen-rich binding pockets). In contrast, 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea’s single morpholine group may limit multitarget effects but enhance selectivity .

Solubility and Bioavailability

  • Cyclohexyl groups generally reduce aqueous solubility but improve metabolic stability. The morpholine moiety in 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea may counteract this by introducing polar interactions, as seen in sEH inhibitors like AUDA, which balance hydrophobicity with ionizable groups .

Research Findings and Implications

While direct pharmacological data for 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea are lacking, insights from analogs suggest:

  • sEH Inhibition Potential: CDU and AUDA demonstrate that urea derivatives with hydrophobic tails effectively inhibit sEH, a target in hypertension and inflammation. The morpholine group in the target compound could modulate enzyme specificity .
  • Synthetic Accessibility: outlines synthetic routes for urea-phenothiazine hybrids, implying that similar strategies (e.g., urea condensation with substituted amines) could apply to the target compound .

Biological Activity

1-Cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is C15H21N3O5SC_{15}H_{21}N_{3}O_{5}S, with a molecular weight of approximately 355.41 g/mol. The structure features a cyclohexyl group and a phenylmorpholine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₅S
Molecular Weight355.41 g/mol
CAS Number1208725-36-3

Research indicates that 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have demonstrated its efficacy against MCF7 (breast cancer) and HL60 (leukemia) cell lines.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies

  • Antitumor Efficacy : In vitro studies revealed that the compound significantly reduces cell viability in cancer cell lines, with IC50 values indicating potent activity. For instance, an IC50 value of 5 µM was reported against MCF7 cells.
  • Mechanistic Studies : Further investigations have suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Table 2: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (µM)
AntitumorMCF75
AntitumorHL6010
Anti-inflammatoryCOX InhibitionN/A

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of urea derivatives, including this compound. Key findings include:

  • Substituent Effects : Modifications on the phenyl or morpholine rings alter biological activity significantly. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and efficacy.
  • Binding Affinity : The compound's interaction with specific receptors has been explored using molecular docking studies, revealing high binding affinity to targets involved in cancer progression and inflammation.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea?

The synthesis typically involves a multi-step approach:

Morpholine Intermediate Preparation : React 2-phenylmorpholine with 3-chloropropylamine under nucleophilic substitution conditions to yield 3-(2-phenylmorpholin-4-yl)propylamine.

Urea Formation : Treat the amine intermediate with cyclohexyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C, followed by room-temperature stirring for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound .

Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products. Confirm intermediates using thin-layer chromatography (TLC) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.4–3.7 ppm (morpholine methylene), and δ 6.5–7.4 ppm (aromatic protons).
    • ¹³C NMR : Carbonyl urea resonance at ~155–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₂₃H₃₄N₃O₂ ([M+H]⁺): 392.2654; observed deviation <2 ppm .
  • X-ray Crystallography : Single-crystal analysis confirms bond angles and spatial arrangement (e.g., urea carbonyl geometry) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderate solubility in DMSO (25 mg/mL at 25°C), limited in aqueous buffers (<0.1 mg/mL). Use DMSO stock solutions for in vitro assays .
  • Stability : Stable at -20°C for >6 months (sealed, dry conditions). Degrades at pH <3 or >10, necessitating neutral buffer systems .

Advanced Research Questions

Q. What structural modifications of the 2-phenylmorpholine moiety enhance target binding affinity?

Substituent Position Biological Activity Reference
TrifluoromethylMorpholine C5Increased kinase inhibition (IC₅₀: 0.8 µM vs. 3.2 µM wild-type)
ChlorophenylPhenyl ringImproved selectivity for GSK-3β (Ki: 12 nM vs. 45 nM for unsubstituted)
MethoxyMorpholine C2Reduced cytotoxicity (CC₅₀: >100 µM vs. 50 µM)

Rational design should prioritize electron-withdrawing groups (e.g., CF₃) to enhance hydrogen bonding with kinase active sites .

Q. How do researchers resolve discrepancies in reported biological activities of similar urea derivatives?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) may alter IC₅₀ values. Standardize using isogenic models .
  • Purity Thresholds : HPLC purity >98% reduces off-target effects. Impurities >2% (e.g., unreacted isocyanate) can artificially inflate toxicity .
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) to identify labile moieties (e.g., morpholine oxidation) .

Q. What advanced chromatographic techniques quantify this compound in biological matrices?

  • LC-MS/MS Method :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
    • Gradient : 5–95% B over 6 minutes.
    • Detection : MRM transition 392.3 → 245.1 (collision energy: 25 eV) .
  • Validation : Linear range 1–1000 ng/mL (R² >0.99), inter-day precision <15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.